molecular formula C14H14Cl2N2O2S B5885876 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide

Cat. No. B5885876
M. Wt: 345.2 g/mol
InChI Key: USYVCQBBROOYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide, also known as DCDMF, is a chemical compound that has been widely used in scientific research. This compound belongs to the sulfonamide family and has been found to have various biochemical and physiological effects. DCDMF has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide is not fully understood. However, studies have suggested that the compound inhibits the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase activity has been shown to have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized using simple methods. This compound is stable and has a long shelf life, making it easy to store and transport. However, this compound has some limitations. The compound has poor solubility in water, making it challenging to use in aqueous solutions. This compound is also relatively expensive compared to other sulfonamides.

Future Directions

There are several future directions for research on 2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide. One of the significant areas of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, osteoporosis, and glaucoma. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its physiological effects fully.

Synthesis Methods

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide can be synthesized using different methods. One of the common methods involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide has been used in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of cancer and other diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been used as a tool for studying the structure-activity relationship of sulfonamides.

properties

IUPAC Name

2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-18(2)12-6-4-11(5-7-12)17-21(19,20)14-9-10(15)3-8-13(14)16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVCQBBROOYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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